
Dimethyl phosphate 3-hydroxy-crotonic acid, p-chlorobenzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl phosphate 3-hydroxy-crotonic acid, p-chlorobenzyl ester is a complex organic compound that belongs to the class of organophosphates This compound is characterized by the presence of a phosphate group, a hydroxy-crotonic acid moiety, and a p-chlorobenzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl phosphate 3-hydroxy-crotonic acid, p-chlorobenzyl ester typically involves multiple steps. One common method includes the esterification of 3-hydroxy-crotonic acid with p-chlorobenzyl alcohol in the presence of a suitable catalyst. This is followed by the phosphorylation of the resulting ester with dimethyl phosphate under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification and phosphorylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Dimethyl phosphate 3-hydroxy-crotonic acid, p-chlorobenzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various esters, alcohols, and hydrocarbons, depending on the reaction pathway and conditions employed .
Scientific Research Applications
Dimethyl phosphate 3-hydroxy-crotonic acid, p-chlorobenzyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl phosphate 3-hydroxy-crotonic acid, p-chlorobenzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphate group plays a crucial role in these interactions, often leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organophosphates and esters, such as:
- Dimethyl phosphate 3-hydroxy-crotonic acid, methyl ester
- Dimethyl phosphate 3-hydroxy-crotonic acid, ethyl ester
- Dimethyl phosphate 3-hydroxy-crotonic acid, benzyl ester
Uniqueness
The presence of the p-chlorobenzyl ester group, in particular, enhances its stability and specificity in various reactions and applications .
Properties
CAS No. |
3309-77-1 |
|---|---|
Molecular Formula |
C13H16ClO6P |
Molecular Weight |
334.69 g/mol |
IUPAC Name |
(4-chlorophenyl)methyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C13H16ClO6P/c1-10(20-21(16,17-2)18-3)8-13(15)19-9-11-4-6-12(14)7-5-11/h4-8H,9H2,1-3H3/b10-8- |
InChI Key |
WQDBGIDCNHONNW-NTMALXAHSA-N |
Isomeric SMILES |
C/C(=C/C(=O)OCC1=CC=C(C=C1)Cl)/OP(=O)(OC)OC |
Canonical SMILES |
CC(=CC(=O)OCC1=CC=C(C=C1)Cl)OP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(hydroxymethyl)-8-methyl-3-(phenylsulfonyl)-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B14746331.png)
![4-Oxatricyclo[3.2.1.0~3,6~]octane](/img/structure/B14746332.png)
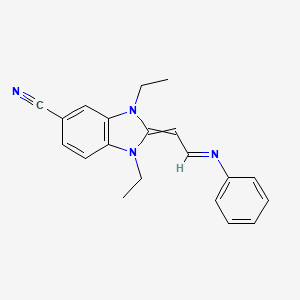
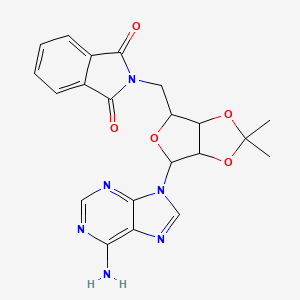
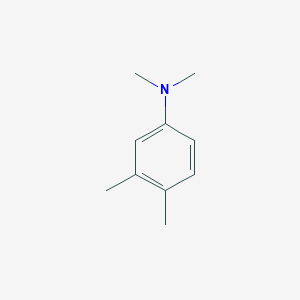
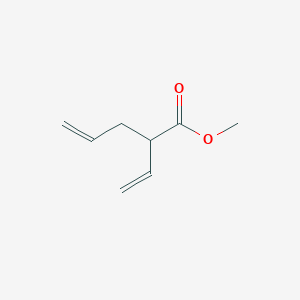
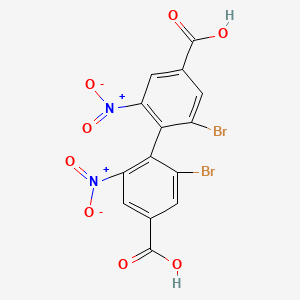
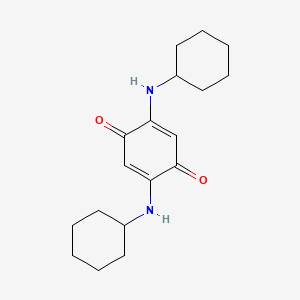
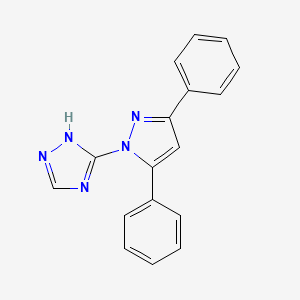
![5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide](/img/structure/B14746396.png)
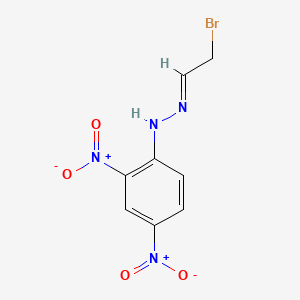
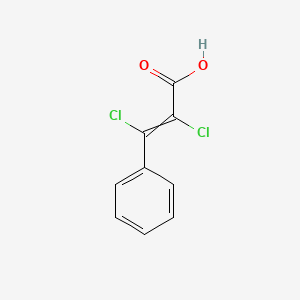
![Dispiro[1,3-dioxolane-2,1'-naphthalene-4',2''-[1,3]dioxolane]](/img/structure/B14746421.png)

